6-(4-Methylphenyl)pyridin-3-ol
Overview
Description
6-(4-Methylphenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of a 4-methylphenyl group attached to the pyridine ring at the 6th position and a hydroxyl group at the 3rd position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
For instance, hydroxypyridinones have been shown to have enhanced iron chelating properties .
Pharmacokinetics
The compound’s molecular weight (18523) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Related compounds have been shown to have significant antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be between 28°c, suggesting that temperature could potentially influence its stability .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may have iron chelating properties . The compound’s coordination ability towards Fe3+ has been studied, showing that it can form complexes with Fe3+ .
Molecular Mechanism
The molecular mechanism of 5-Hydroxy-2-(4-methylphenyl)pyridine is not well-defined. It is suggested that it may interact with Fe3+ through coordination
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with 3-hydroxypyridine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 6-(4-Methylphenyl)pyridine-3-carboxylic acid, which is then followed by hydrolysis to yield the desired compound. This method allows for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 6-(4-Methylphenyl)pyridin-3-one
Reduction: 6-(4-Methylphenyl)pyridin-3-amine
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-(4-Methylphenyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyridin-3-ol: Lacks the methyl group on the phenyl ring.
6-(4-Methoxyphenyl)pyridin-3-ol: Contains a methoxy group instead of a methyl group.
6-(4-Chlorophenyl)pyridin-3-ol: Contains a chlorine atom instead of a methyl group.
Uniqueness
6-(4-Methylphenyl)pyridin-3-ol is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more soluble in organic solvents and potentially enhancing its ability to cross biological membranes.
Properties
IUPAC Name |
6-(4-methylphenyl)pyridin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)12-7-6-11(14)8-13-12/h2-8,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQGKMXSXYZARC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692404 | |
Record name | 6-(4-Methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262011-31-3 | |
Record name | 6-(4-Methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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